

Commercial Suppliers and Technical Guide for High-Purity Rutin-d3

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Compound of Interest

Compound Name: Rutin-d3

Cat. No.: B13857453

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This technical guide provides a comprehensive overview of commercially available high-purity **Rutin-d3** for researchers, scientists, and drug development professionals. It includes a comparative summary of suppliers, detailed experimental protocols for synthesis and analysis, and an examination of the key signaling pathways influenced by Rutin.

Commercial Availability of High-Purity Rutin-d3

The procurement of high-purity, deuterated compounds is critical for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. Several reputable suppliers offer **Rutin-d3**, and a summary of their product specifications is presented below.

Data Presentation: Commercial Supplier Specifications for **Rutin-d3**

Supplier	Product Name	Purity Specification	Analytical Methods Mentioned	Catalog Number
LGC Standards	Rutin-d3 (Major)	>95% (HPLC)[1]	HPLC[1]	TRC-R701802-2.5MG[1]
Clinivex	Rutin-d3 (Major)	Information available upon request from their Certificate of Analysis (CoA) [2]	CoA provided with product[2]	RCLST208107[2]
Santa Cruz Biotechnology	Rutin-d3	Information available upon request from their Certificate of Analysis (CoA) [3]	CoA provided with product[3]	sc-217947 (example for a d3 compound)

Note: Detailed Certificates of Analysis with batch-specific purity and analytical data should be requested directly from the suppliers.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis, purification, and analysis of **Rutin-d3**, based on established scientific literature. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of Rutin-d3

A common method for the deuteration of flavonoids like Rutin involves hydrogen-deuterium exchange reactions under basic conditions. The following protocol is adapted from a published green chemistry approach.

Methodology: Selective Deuteration of Rutin

- **Dissolution:** Dissolve Rutin in a minimal amount of a suitable organic solvent (e.g., methanol).
- **Deuterium Source:** Add deuterium oxide (D_2O) containing a mild base (e.g., potassium carbonate or an organic base like triethylamine) to the Rutin solution. The D_2O serves as the deuterium source.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 24-48 hours) to facilitate the exchange of acidic protons on the aromatic rings with deuterium.
- **Neutralization:** After the reaction, neutralize the mixture with a suitable acid (e.g., acetic acid- d_4).
- **Solvent Removal:** Evaporate the solvents under reduced pressure to obtain the crude **Rutin- d_3** .

Purification of Rutin- d_3

Purification of the synthesized **Rutin- d_3** is crucial to remove any unreacted Rutin and other impurities. A combination of chromatographic techniques is typically employed.

Methodology: Purification by Column Chromatography

- **Stationary Phase:** Pack a chromatography column with a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Amberlite XAD series).
- **Loading:** Dissolve the crude **Rutin- d_3** in a minimal amount of the initial mobile phase and load it onto the column.
- **Elution:** Elute the column with a gradient of solvents. A common mobile phase system for flavonoids is a mixture of water and methanol or ethanol, with the organic solvent concentration gradually increasing.
- **Fraction Collection:** Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Solvent Evaporation: Combine the fractions containing the pure **Rutin-d3** and evaporate the solvent to yield the purified product.

Quality Control and Analysis

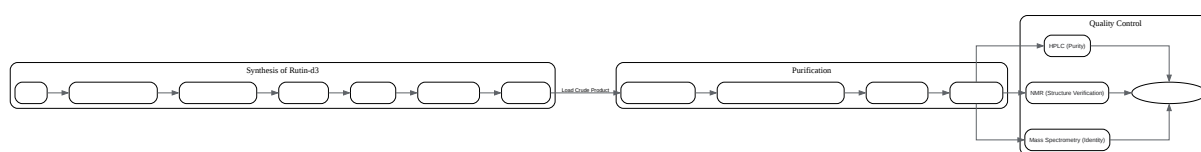
The purity and identity of the synthesized **Rutin-d3** must be confirmed using various analytical techniques.

Methodology: Analytical Techniques

- High-Performance Liquid Chromatography (HPLC):
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.
 - Detection: UV detection at a wavelength where Rutin exhibits maximum absorbance (around 254 nm or 350 nm).
 - Purity Assessment: The purity is determined by the peak area percentage of the **Rutin-d3** peak relative to all other peaks in the chromatogram.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: To confirm the deuteration, the proton signals corresponding to the exchanged positions on the aromatic rings will be absent or significantly reduced in intensity.
 - ^{13}C -NMR: The carbon spectrum will remain largely unchanged, confirming the integrity of the carbon skeleton.
- Mass Spectrometry (MS):
 - Technique: Electrospray ionization (ESI) is a suitable method.
 - Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of **Rutin-d3** (e.g., $[\text{M-H}]^-$ at m/z 612.16 for $\text{C}_{27}\text{H}_{27}\text{D}_3\text{O}_{16}$), confirming the incorporation of three deuterium atoms.

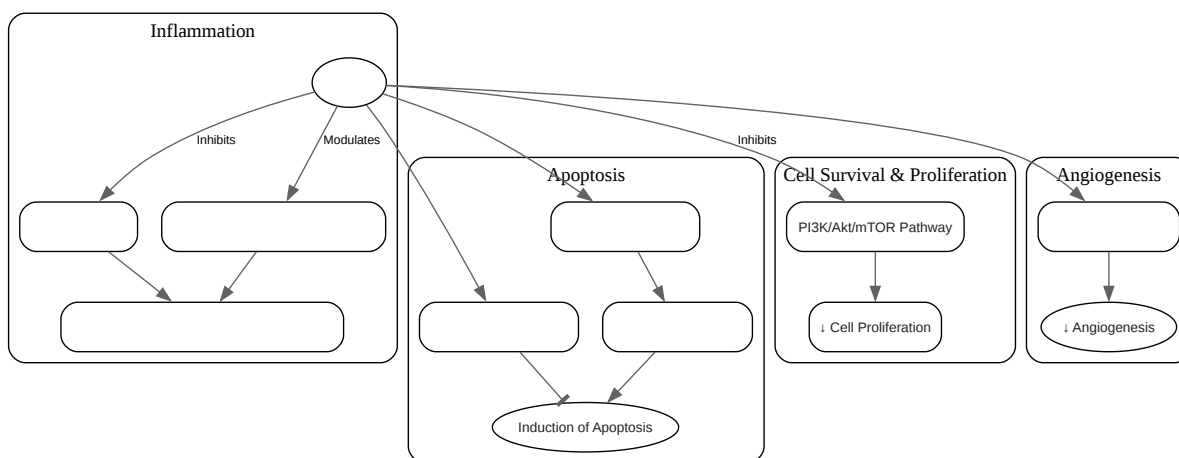
Visualizations

The following diagrams illustrate the experimental workflow for preparing high-purity **Rutin-d3** and the key signaling pathways modulated by Rutin.



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Experimental Workflow for High-Purity **Rutin-d3**.



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Key Signaling Pathways Modulated by Rutin.

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References

- 1. Rutin-d3 (Major) | CAS | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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